molecular formula C24H30N4O7 B13707789 6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide

6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide

Cat. No.: B13707789
M. Wt: 486.5 g/mol
InChI Key: AHGIRFXHDHQVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyloxycarbonyl (Boc) protected amino group, a piperidine ring, and an isoindoline structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide typically involves multiple steps, starting with the protection of the amino group using a Boc protecting group. The piperidine ring is then introduced through a series of reactions, including cyclization and oxidation. The isoindoline structure is formed through a condensation reaction with the piperidine derivative. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This includes the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The piperidine and isoindoline structures contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide is unique due to its combination of a Boc-protected amino group, a piperidine ring, and an isoindoline structure. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C24H30N4O7

Molecular Weight

486.5 g/mol

IUPAC Name

tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C24H30N4O7/c1-24(2,3)35-23(34)25-13-6-4-5-10-17(29)26-15-9-7-8-14-19(15)22(33)28(21(14)32)16-11-12-18(30)27-20(16)31/h7-9,16H,4-6,10-13H2,1-3H3,(H,25,34)(H,26,29)(H,27,30,31)

InChI Key

AHGIRFXHDHQVMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.